2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
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Description
2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives. It has been identified as a potential drug candidate due to its unique chemical structure and promising biological activities.
Scientific Research Applications
Biological Activity and Ligand Properties
- Cannabinoid Receptor Ligands : Indol-3-yl-oxoacetamides, similar in structure to 2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, have been synthesized and identified as potent and selective ligands for the CB2 cannabinoid receptor. The study reveals the potential for therapeutic applications in diseases where CB2 is implicated (Moldovan et al., 2017).
Antimicrobial Properties
- Antibacterial and Antifungal Agents : Certain derivatives of indol-3-yl-oxoacetamides have been synthesized and evaluated for their antimicrobial properties. The study found that some of these compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Antioxidant Properties
- Antioxidant Activity : A research project focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. It was found that most of the compounds showed considerable antioxidant activity, with some performing exceptionally well at low concentrations (Gopi & Dhanaraju, 2020).
Anticancer Properties
- Anticancer Agents : Research into the synthesis of certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including indole-based structures, has shown significant anticancer activity in specific compounds against various cancer cell lines (Karaburun et al., 2018).
Nematicidal Properties
- Nematicidal Activity : A study on the synthesis of indole derivatives, including 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide amine-based derivatives, found that chlorine-substituted indole derivatives exhibited significant nematicidal activity against root-knot nematode Meloidogyne incognita (Kaur, 2019).
Anxiolytic Properties
- Anxiolytic Effects : Research into simple amides of 2-oxyindolin-3-glyoxylic acid derivatives, structurally related to indole acetamides, revealed potential anxiolytic activity. The study used computer predictions and experimental validation to establish the anxiolytic effects of these compounds (Lutsenko, Bobyrev & Devyatkina, 2013).
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-5-7-13(10-11)20-18(22)17(21)16-12(2)19-15-9-4-3-8-14(15)16/h3-10,19H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGZZWSYBUHSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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